阿伦酸

科学研究应用

阿伦酸在科学研究中有着广泛的应用,包括:

化学: 用作脂肪酸代谢和合成的模型化合物。

生物学: 研究其在调节星形胶质细胞活性和抑制S100B蛋白合成中的作用。

医学: 探讨其在治疗阿尔茨海默病、中风和多发性硬化症等神经系统疾病方面的潜在治疗效果。

作用机制

阿伦酸主要通过抑制钙结合蛋白S100B的合成来发挥其作用。这种抑制阻止了反应性星形胶质细胞过度释放S100B所引发的多种细胞内信号通路的激活。 此外,阿伦酸通过激活ERK、Akt和NF-κB信号通路来增强星形胶质细胞谷氨酸转运蛋白(如EAAT1)的表达和功能 .

类似化合物:

丙戊酸: 另一种具有神经保护作用的脂肪酸,主要用于治疗癫痫和双相情感障碍。

苯丁酸钠: 一种具有类似星形胶质细胞调节作用的化合物,用于治疗尿素循环障碍。

丁酸盐: 一种具有抗炎和神经保护作用的短链脂肪酸.

阿伦酸的独特性: 阿伦酸在特异性抑制S100B合成及其能够调节星形胶质细胞活性而没有明显副作用方面是独一无二的。 它对星形胶质细胞和相关信号通路的靶向作用使其成为治疗各种神经系统疾病的有希望的候选药物 .

生化分析

Biochemical Properties

Arundic acid acts by inhibiting the synthesis of a calcium-binding protein S100B . This protein interacts with various enzymes, proteins, and other biomolecules, and its excessive release by reactive astrocytes can activate multiple intracellular signaling pathways . Arundic acid’s inhibitory effects on S100B synthesis can modulate these biochemical reactions .

Cellular Effects

Arundic acid has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the activation of astrocytes through the inhibition of S100B synthesis . This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to prevent motor dysfunction, reduce S100B levels, astrogliosis, and microglial activation in the damaged striatum, thus decreasing the release of proinflammatory cytokines IL-1β and TNF-α, as well as ROS production .

Molecular Mechanism

Arundic acid exerts its effects at the molecular level primarily through its inhibitory action on the synthesis of S100B . This leads to a decrease in the activation of multiple intracellular signaling pathways that are triggered by the excessive release of S100B by reactive astrocytes . Furthermore, arundic acid has been found to activate the Akt and ERK signaling pathways to enhance EAAT1 mRNA/protein levels .

Temporal Effects in Laboratory Settings

In laboratory settings, arundic acid has been shown to have long-term effects on cellular function. For example, in a collagenase-induced ICH rodent model, arundic acid treatment prevented motor dysfunction, reduced S100B levels, astrogliosis, and microglial activation in the damaged striatum over time .

Dosage Effects in Animal Models

In animal models, the effects of arundic acid have been observed to vary with different dosages. For instance, in rats with spinal cord injury, a higher dosage of arundic acid (20 mg/kg) was found to significantly improve motor function compared to a lower dosage (10 mg/kg) .

Metabolic Pathways

It is known that arundic acid modulates the activation of astrocytes through the inhibition of S100B synthesis , which could potentially influence various metabolic pathways.

Transport and Distribution

Given its role in modulating astrocyte activation, it is likely that it interacts with various transporters or binding proteins within these cells .

准备方法

合成路线和反应条件: 阿伦酸可以通过2-丙基辛酸的对映选择性还原合成。该过程涉及使用手性催化剂以确保®对映异构体的生产。 反应条件通常包括受控温度环境以及使用乙醇或甲醇等溶剂来促进还原过程 .

工业生产方法: 在工业环境中,阿伦酸的生产涉及使用先进催化体系进行大规模对映选择性合成。 该工艺针对高收率和高纯度进行了优化,确保最终产品满足制药应用的严格要求 .

化学反应分析

反应类型: 阿伦酸会发生各种化学反应,包括:

氧化: 阿伦酸在特定条件下可以被氧化形成相应的酮或醛。

还原: 该化合物可以使用诸如氢化铝锂之类的还原剂还原成醇。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

形成的主要产物:

氧化: 形成酮或醛。

还原: 形成醇。

取代: 形成各种取代衍生物.

相似化合物的比较

Valproic acid: Another fatty acid with neuroprotective properties, used primarily in the treatment of epilepsy and bipolar disorder.

Sodium phenylbutyrate: A compound with similar astrocyte-modulating effects, used in the treatment of urea cycle disorders.

Butyrate: A short-chain fatty acid with anti-inflammatory and neuroprotective properties.

Uniqueness of Arundic Acid: Arundic acid is unique in its specific inhibition of S100B synthesis and its ability to modulate astrocyte activity without significant side effects. Its targeted action on astrocytes and the associated signaling pathways makes it a promising candidate for the treatment of various neurological disorders .

属性

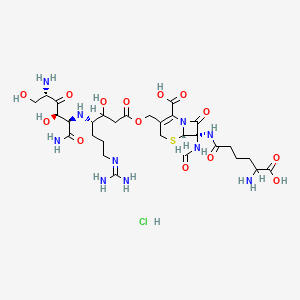

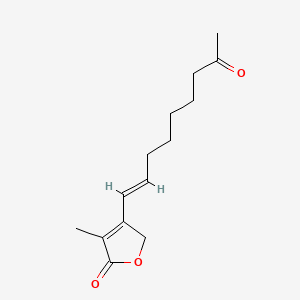

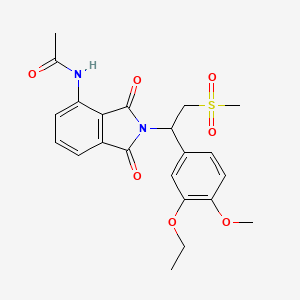

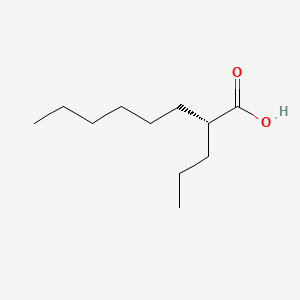

IUPAC Name |

(2R)-2-propyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYMCMYLORLIJX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048841 | |

| Record name | (2R)-2-Propyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

ONO-256 is a neuroprotective because of its actions on glia cells. It has inhibitory effects on the synthesis of a calcium-binding protein S100B. ONO-2506 is undergoing clinical trials for the treatment of patients with stroke and Alzheimer's disease. | |

| Record name | Arundic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

185517-21-9 | |

| Record name | Arundic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185517219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arundic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R)-2-Propyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARUNDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2628ZD0FO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of arundic acid?

A1: Arundic acid primarily targets astrocytes, glial cells in the central nervous system. It inhibits the enhanced astrocytic synthesis of S100β protein, a calcium-binding protein associated with neurotoxic effects at high concentrations. [, , , ]

Q2: How does arundic acid modulate astrocyte activation?

A2: While the exact mechanism remains under investigation, arundic acid has been shown to negatively regulate the synthesis of S100β in astrocytes. [] Research suggests that arundic acid might restore the activity of astroglial glutamate transporters, potentially through enhanced genetic expression. []

Q3: What are the downstream effects of arundic acid's interaction with its target?

A3: By inhibiting S100β overproduction, arundic acid may prevent neuronal death and ameliorate neurological deficits. In experimental models of stroke, arundic acid has been shown to prevent the expansion of cerebral infarction by improving astrocyte function. [, , ] In Alzheimer’s disease models, it ameliorates cerebral amyloidosis, gliosis, and reduces β-amyloid deposits, along with amyloid-β peptide/S100B levels. []

Q4: What is the molecular formula and weight of arundic acid?

A4: The molecular formula of arundic acid is C11H22O2, and its molecular weight is 186.29 g/mol.

Q5: Is there any spectroscopic data available for arundic acid?

A5: While the provided research papers don't detail specific spectroscopic data, standard techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed for its structural characterization.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of arundic acid?

A6: A study on the pharmacokinetics of arundic acid in acute ischemic stroke patients revealed that maximum plasma concentrations increased with increasing dose, but the systemic exposure was less than dose-proportional at higher doses. The mean terminal half-life was approximately 2 to 3 hours, and there was no excessive accumulation in plasma. []

Q7: Has arundic acid shown any correlation with biomarkers in clinical trials?

A7: In a phase I acute stroke study, arundic acid was associated with lower serum levels of S-100β, an astrocyte-derived protein. Additionally, a correlation was observed between S-100β levels and the National Institutes of Health Stroke Scale (NIHSS) scores, suggesting that S-100β could be a clinically relevant marker of neurological deficit in acute stroke. [, ]

Q8: What in vitro models have been used to study the effects of arundic acid?

A8: Researchers have utilized isolated brainstem-spinal cord preparations of neonatal rats to study the effects of arundic acid on respiratory function. In these models, arundic acid suppressed the post-hypoxic persistent respiratory augmentation (PHRA), suggesting its potential role in modulating respiratory responses. [, ]

Q9: What in vivo models have been used to investigate the efficacy of arundic acid?

A9: Arundic acid has been investigated in various animal models of neurological disorders:

- Stroke: In rodent models of acute ischemic stroke, arundic acid has shown efficacy in reducing infarct volume, improving neurological scores, and preventing the expansion of cerebral infarction. [, , ]

- Alzheimer's disease: In transgenic mice overproducing mutant amyloid precursor protein (Tg APPsw mice), arundic acid ameliorated cerebral amyloidosis and gliosis. []

- Multiple sclerosis: In the chronic experimental autoimmune encephalomyelitis mouse model of multiple sclerosis, arundic acid treatment resulted in lower clinical score severity, reduced astrocytosis, demyelination, immune infiltrates, and proinflammatory cytokine expression. []

- Parkinson’s Disease: Arundic acid demonstrated a neuroprotective effect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in mice, a model for Parkinson's disease. [, ]

Q10: What is the significance of the astrocytic TRPA1 channel in relation to arundic acid’s effects?

A10: While the astrocytic TRPA1 channel is a potential ventilatory hypoxia sensor, studies using astrocyte-specific Trpa1 knockout mice suggest it's not directly involved in the PHRA modulated by arundic acid. This suggests that arundic acid's effects on respiratory function might involve mechanisms beyond TRPA1 channels. [, ]

Q11: What strategies have been explored to improve the stability, solubility, or bioavailability of arundic acid?

A11: Arundic acid, being an oil-like molecule, presents challenges in formulation and delivery. Research indicates the use of soft-gel capsules to improve its bioavailability. Additionally, complexation with hydrophilic cyclodextrins has been explored to enhance its physicochemical properties, potentially improving solubility. [, ]

Q12: How does the dissolution of arundic acid from soft-gel capsules vary with storage conditions?

A12: Studies show that the dissolution of arundic acid from soft-gel capsules can be affected by storage conditions. Long-term storage might lead to slower dissolution in pH 8.0 dissolution medium without surfactant. Using a pH 6.8 dissolution medium containing 2% sodium dodecyl sulfate (SDS) improved the dissolution of long-term stored capsules. []

Q13: How does modifying the structure of arundic acid impact its activity?

A13: While the provided research doesn't delve into specific SAR studies, it highlights the importance of chirality for arundic acid's activity. Both (R)- and (S)-enantiomers have been synthesized, with each potentially exhibiting different pharmacological profiles. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1667548.png)

![trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667549.png)

![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1667550.png)